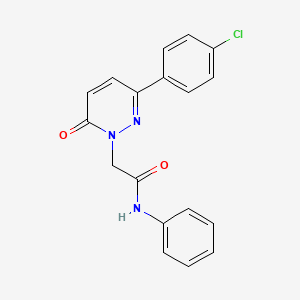

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

説明

2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a pyridazinone derivative featuring a 4-chlorophenyl substituent at the 3-position of the pyridazine ring and an N-phenylacetamide side chain. Synthetic routes typically involve alkylation or condensation reactions under basic conditions, as seen in analogous compounds .

特性

IUPAC Name |

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O2/c19-14-8-6-13(7-9-14)16-10-11-18(24)22(21-16)12-17(23)20-15-4-2-1-3-5-15/h1-11H,12H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWGXISHUWSAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves the condensation of 4-chlorobenzaldehyde with hydrazine derivatives, followed by cyclization and acylation reactions. One common method includes:

Condensation: 4-chlorobenzaldehyde reacts with hydrazine hydrate to form 4-chlorophenylhydrazine.

Cyclization: The intermediate undergoes cyclization with ethyl acetoacetate to form the pyridazinone ring.

Acylation: The resulting pyridazinone is then acylated with phenylacetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

化学反応の分析

Types of Reactions

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the pyridazinone ring or the phenylacetamide moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using chlorine or bromine, while nucleophilic substitutions may involve reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

科学的研究の応用

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its antibacterial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired therapeutic effects.

類似化合物との比較

Core Heterocycle Variations

- Target Compound: Pyridazinone core (6-oxopyridazin-1(6H)-yl). Pyridazines exhibit planar structures with two nitrogen atoms, influencing dipole moments and π-π stacking interactions. This core is associated with phosphodiesterase (PDE) inhibition and diuretic effects .

- Pyrazolo[3,4-b]pyridinone Analog (): A fused pyrazolo-pyridine system with three nitrogen atoms.

- Impact: The pyridazinone’s simpler structure may favor metabolic stability, while fused systems (e.g., pyrazolo-pyridines) could offer higher target selectivity due to increased rigidity.

Substituent Effects

- Halogen Substitution: Replacing chlorine (Cl) with fluorine (F) () reduces lipophilicity (Cl: LogP ~2.7 vs.

- Acetamide Modifications : The N-(2-pyridinyl) group () introduces a basic nitrogen, improving aqueous solubility via protonation, whereas N-phenyl (target compound) prioritizes hydrophobic interactions .

Physicochemical and Pharmacokinetic Implications

- Molecular Weight & Solubility: Target Compound: C₁₈H₁₄ClN₃O₂ (MW: ~347.8 g/mol). Moderate solubility due to non-polar groups. Compound: C₁₇H₁₄FN₄O₂ (MW: ~331.3 g/mol). Higher solubility from pyridinyl group .

- Stability: The pyridazinone core is prone to hydrolysis under acidic conditions, whereas fused systems () may exhibit enhanced stability .

生物活性

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a synthetic compound that has attracted attention for its diverse biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 381.8 g/mol. The structure features a pyridazine core, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H20ClN3O4 |

| Molecular Weight | 381.8 g/mol |

| IUPAC Name | 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide |

| CAS Number | 1219583-84-2 |

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes like cyclooxygenase, leading to reduced inflammatory mediators.

- Receptor Modulation : The compound can interact with various receptors, influencing signaling pathways.

- DNA Interaction : Potential intercalation into DNA could disrupt replication processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

In Vitro Studies :

- IC50 values for related compounds ranged from 0.63 µM to 21.25 µM against Bacillus subtilis, indicating significant antibacterial potential.

Anticancer Properties

Studies involving human cancer cell lines have suggested that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific pathways targeted include those involving signal transduction proteins and transcription factors.

Case Study Findings :

- A study reported dose-dependent inhibition of cell growth with IC50 values indicating effective cytotoxicity at micromolar concentrations.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties stem from its ability to inhibit cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.

Antibacterial Screening

A comprehensive study evaluated the antibacterial efficacy of similar compounds, revealing promising results that support further exploration into the therapeutic applications of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide.

Anticancer Activity

In a study involving various human cancer cell lines, the compound demonstrated significant cytotoxic effects, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。